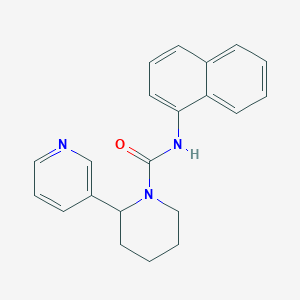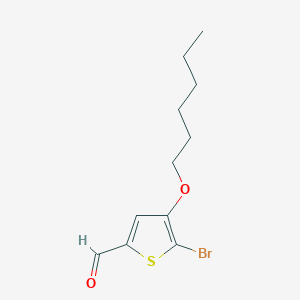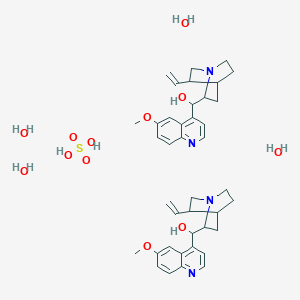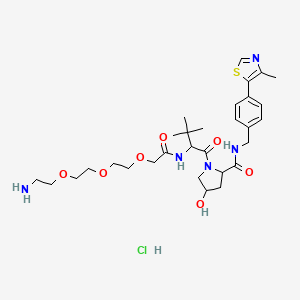![molecular formula C41H31F6NOP2 B15155426 N-[(1S)-2-(Diphenylphosphino)-1-(2-(diphenylphosphino)phenyl)ethyl]-3,5-bis(trifluoromethyl)-benzamide](/img/structure/B15155426.png)
N-[(1S)-2-(Diphenylphosphino)-1-(2-(diphenylphosphino)phenyl)ethyl]-3,5-bis(trifluoromethyl)-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1S)-2-(Diphenylphosphino)-1-(2-(diphenylphosphino)phenyl)ethyl]-3,5-bis(trifluoromethyl)-benzamide is a chiral phosphine ligand known for its high yield and enantioselective results in asymmetric synthesis. This compound is utilized in various chemical reactions due to its unique structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-2-(Diphenylphosphino)-1-(2-(diphenylphosphino)phenyl)ethyl]-3,5-bis(trifluoromethyl)-benzamide involves multiple steps, typically starting with the preparation of the chiral phosphine ligand. The reaction conditions often include the use of solvents like chloroform and specific temperature controls to ensure the desired optical activity.
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing processes that ensure high purity and consistency. Companies like ChemScene and BOC Sciences provide this compound in various quantities, ensuring it meets the stringent requirements for research and industrial applications .
化学反応の分析
Types of Reactions
N-[(1S)-2-(Diphenylphosphino)-1-(2-(diphenylphosphino)phenyl)ethyl]-3,5-bis(trifluoromethyl)-benzamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized phosphine derivatives, while reduction may produce reduced phosphine compounds.
科学的研究の応用
N-[(1S)-2-(Diphenylphosphino)-1-(2-(diphenylphosphino)phenyl)ethyl]-3,5-bis(trifluoromethyl)-benzamide is widely used in scientific research due to its unique properties. Its applications include:
Chemistry: Used as a chiral ligand in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of high-value chemicals and materials due to its stability and reactivity.
作用機序
The mechanism of action of N-[(1S)-2-(Diphenylphosphino)-1-(2-(diphenylphosphino)phenyl)ethyl]-3,5-bis(trifluoromethyl)-benzamide involves its role as a chiral ligand. It interacts with various molecular targets, facilitating enantioselective reactions by stabilizing transition states and intermediates. The pathways involved often include coordination with metal catalysts, enhancing the efficiency and selectivity of the reactions.
類似化合物との比較
Similar Compounds
- N-[(1S)-2-(Diphenylphosphino)-1-(2-(diphenylphosphino)phenyl)ethyl]-3,5-bis(trifluoromethyl)-benzamide
- ®-1-(RP)-2-2-(Diphenylphosphino)phenyl ferrocenyl ethylbis 3,5-bis(trifluoromethyl)-benzamide
Uniqueness
This compound stands out due to its high enantioselectivity and yield in asymmetric synthesis. Its unique structure, featuring multiple phosphine groups and trifluoromethyl substituents, provides enhanced stability and reactivity compared to similar compounds .
特性
分子式 |
C41H31F6NOP2 |
|---|---|
分子量 |
729.6 g/mol |
IUPAC名 |
N-[2-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C41H31F6NOP2/c42-40(43,44)30-25-29(26-31(27-30)41(45,46)47)39(49)48-37(28-50(32-15-5-1-6-16-32)33-17-7-2-8-18-33)36-23-13-14-24-38(36)51(34-19-9-3-10-20-34)35-21-11-4-12-22-35/h1-27,37H,28H2,(H,48,49) |
InChIキー |
YJXZURCQRJFSEN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(CC(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-1,3-benzodioxol-5-amine](/img/structure/B15155352.png)
![N-(2-fluorophenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B15155358.png)
![hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-ylmethanol](/img/structure/B15155370.png)
![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B15155373.png)
![N-(2-ethoxyphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B15155378.png)



![3-({[(4-ethyl-5-{2-methyl-1-[(phenylcarbonyl)amino]propyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B15155404.png)
![1-[(4-Nitrophenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B15155412.png)
![Methyl 3-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B15155416.png)

